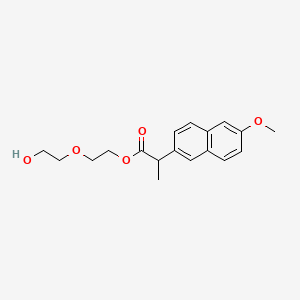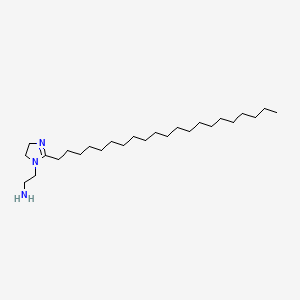
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group containing a p-chlorophenyl and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of p-chlorobenzyl chloride with benzylamine to form the intermediate N-(alpha-(p-chlorophenyl)benzyl)amine.
Alkylation: The intermediate is then alkylated with N-methylaminoethyl chloride under basic conditions to introduce the N-methylamino group.
Cyclization: Finally, the compound undergoes cyclization with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine ring positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings or amines.
Substitution: Formation of substituted benzyl or morpholine derivatives.
Scientific Research Applications
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)piperidine
- 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)thiomorpholine
Uniqueness
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
23892-48-0 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-N-methyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H25ClN2O/c1-22(11-12-23-13-15-24-16-14-23)20(17-5-3-2-4-6-17)18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
InChI Key |
OVLXBFCUWMLQLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCOCC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


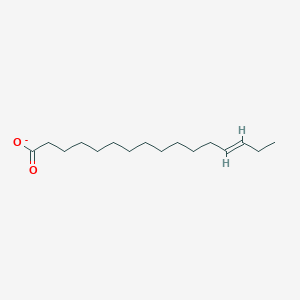



![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


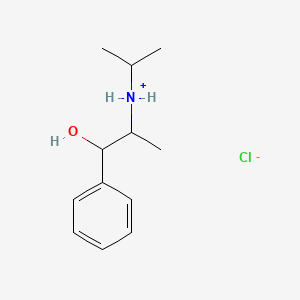
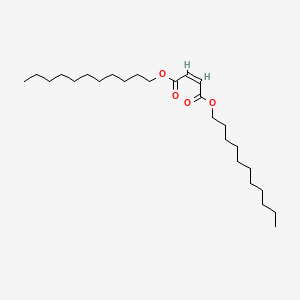
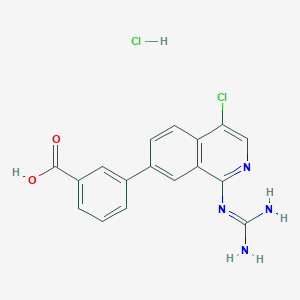
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
